Pseudouridine

Catalog No.
S540543
CAS No.
1445-07-4
M.F
C9H12N2O6
M. Wt
244.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudouridine

CAS Number

1445-07-4

Product Name

Pseudouridine

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)

InChI Key

PTJWIQPHWPFNBW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridine; NSC 162405; NSC-162405; NSC162405.

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Pseudouridine is 244.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162405. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Uridine. It belongs to the ontological category of pseudouridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNA Therapy and Vaccine Development

Transfer RNA (tRNA) Stability and Function

mRNA Drug Candidates

Epitranscriptomics

Plant Development and Stress Responses

Disease Implications

Epigenetic Modifications

Biochemical and Structural Studies

RNA Stability

Pseudouridine is a modified nucleoside found predominantly in ribonucleic acid (RNA). It is characterized by the presence of a C-C bond between the ribose sugar's C1 and the uracil's C5, as opposed to the typical C1-N1 bond found in uridine. This structural modification imparts increased rotational freedom and conformational flexibility, enhancing the stability of RNA molecules. Pseudouridine is the most abundant RNA modification, playing crucial roles in various cellular processes such as translation, localization, and stabilization of RNA . It accounts for approximately 4% of nucleotides in yeast transfer RNA and is present across all three domains of life: bacteria, archaea, and eukaryotes .

Pseudouridine's impact on RNA function is multifaceted. The C-C bond and the extra hydrogen bond donor contribute to:

  • Increased stability: Pseudouridine modification can enhance RNA stability by improving base stacking and potentially reducing susceptibility to enzymatic degradation [].
  • Altered folding: The structural differences can influence RNA folding patterns, potentially affecting protein-RNA interactions and RNA function [].
  • Reduced immunogenicity: Pseudouridine incorporation in mRNA vaccines has been shown to reduce the immune system's response to the foreign RNA, leading to improved vaccine efficacy [].
, particularly with bisulfite. When treated with bisulfite, pseudouridine forms stable adducts that can interfere with reverse transcription processes, leading to nucleotide deletions . This reaction is significant for distinguishing pseudouridine from uridine due to their similar masses but different charges. The reaction conditions—including pH and temperature—can greatly influence the outcome of these reactions .

Additionally, pseudouridine can be involved in nucleophilic substitution reactions and can be synthesized through transglycosylation processes catalyzed by pseudouridine synthases .

Pseudouridine plays a critical role in enhancing the stability and functionality of RNA. It stabilizes RNA structures by forming additional hydrogen bonds with water molecules due to its unique imino group . This modification is essential for the proper functioning of various types of RNA, including ribosomal RNA, transfer RNA, and small nuclear RNA. Pseudouridine has been shown to fine-tune ribosome assembly and improve mRNA decoding during protein synthesis . Furthermore, it has implications in cellular stress responses; for instance, its levels increase during heat shock conditions to stabilize mRNA .

Pseudouridine is synthesized enzymatically through the action of pseudouridine synthases, which catalyze the conversion of uridine into pseudouridine. This process involves a transglycosylation reaction where the nucleobase undergoes structural rearrangement . Various synthetic routes have been explored in laboratory settings, including:

  • Chemical Modification: Utilizing reagents like bisulfite for selective modification.
  • Transglycosylation Reactions: Enzymatic methods that leverage specific synthases to facilitate conversion from uridine .

Pseudouridine has several applications in biotechnology and medicine:

  • mRNA Vaccines: Its derivatives are used in mRNA vaccines to enhance stability and reduce immunogenicity .
  • RNA Research: Pseudouridine modifications are utilized to study RNA dynamics and interactions within cellular systems.
  • Therapeutic Development: Understanding pseudouridine's role in disease mechanisms can lead to novel therapeutic strategies targeting RNA modifications.

Research on pseudouridine interactions focuses on its effects on RNA-protein complexes and its role in modulating biological processes. Studies indicate that pseudouridylation can influence protein translation efficiency by altering tRNA properties . Additionally, interaction studies involving bisulfite treatment have revealed how pseudouridine can be selectively labeled and quantified within complex RNA mixtures, providing insights into its functional roles in various biological contexts .

Pseudouridine shares similarities with several other modified nucleosides. Below are some notable compounds:

Compound NameStructure SimilarityUnique Features
UridineBase structureStandard nucleoside without modifications
5-MethylcytidineMethylated baseEnhances stability but lacks additional hydrogen bonds
DihydrouridineReduced double bondImportant for tRNA stability but less prevalent
2'-O-MethyluridineMethylated riboseCommonly found in eukaryotic rRNA

Pseudouridine's unique structural attributes—such as the extra hydrogen bond donor at N1—distinguish it from these compounds, allowing it to play specialized roles in RNA function and stability not shared by other modifications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

244.06953611 g/mol

Monoisotopic Mass

244.06953611 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R0R6H6KEG

Other CAS

1445-07-4

Wikipedia

Pseudouridine

Dates

Modify: 2023-08-15
1: Spenkuch F, Motorin Y, Helm M. Pseudouridine: still mysterious, but never a fake (uridine)! RNA Biol. 2014;11(12):1540-54. doi: 10.4161/15476286.2014.992278. Review. PubMed PMID: 25616362; PubMed Central PMCID: PMC4615568.
2: Yu YT, Meier UT. RNA-guided isomerization of uridine to pseudouridine--pseudouridylation. RNA Biol. 2014;11(12):1483-94. doi: 10.4161/15476286.2014.972855. Review. PubMed PMID: 25590339; PubMed Central PMCID: PMC4615163.
3: Durairaj A, Limbach PA. Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. Anal Chim Acta. 2008 Aug 15;623(2):117-25. doi: 10.1016/j.aca.2008.06.027. Review. PubMed PMID: 18620915; PubMed Central PMCID: PMC2597214.
4: Hamma T, Ferré-D'Amaré AR. Pseudouridine synthases. Chem Biol. 2006 Nov;13(11):1125-35. Review. PubMed PMID: 17113994.
5: Ge J, Yu YT. RNA pseudouridylation: new insights into an old modification. Trends Biochem Sci. 2013 Apr;38(4):210-8. doi: 10.1016/j.tibs.2013.01.002. Review. PubMed PMID: 23391857; PubMed Central PMCID: PMC3608706.
6: Li X, Ma S, Yi C. Pseudouridine: the fifth RNA nucleotide with renewed interests. Curr Opin Chem Biol. 2016 Aug;33:108-16. doi: 10.1016/j.cbpa.2016.06.014. Review. PubMed PMID: 27348156.
7: Ofengand J. Ribosomal RNA pseudouridines and pseudouridine synthases. FEBS Lett. 2002 Mar 6;514(1):17-25. Review. Erratum in: FEBS Lett 2002 Apr 24;517(1-3):287. PubMed PMID: 11904174.
8: Charette M, Gray MW. Pseudouridine in RNA: what, where, how, and why. IUBMB Life. 2000 May;49(5):341-51. Review. PubMed PMID: 10902565.
9: Chen K, Zhao BS, He C. Nucleic Acid Modifications in Regulation of Gene Expression. Cell Chem Biol. 2016 Jan 21;23(1):74-85. doi: 10.1016/j.chembiol.2015.11.007. Review. PubMed PMID: 26933737; PubMed Central PMCID: PMC4779186.
10: Ofengand J, Malhotra A, Remme J, Gutgsell NS, Del Campo M, Jean-Charles S, Peil L, Kaya Y. Pseudouridines and pseudouridine synthases of the ribosome. Cold Spring Harb Symp Quant Biol. 2001;66:147-59. Review. PubMed PMID: 12762017.
11: Pieńkowska J, Szweykowska-Kulińska Z. [Pseudouridine synthases--enzymes introducing the most abundant modified nucleoside in nucleic acids--pseudouridine]. Postepy Biochem. 2001;47(3):232-42. Review. Polish. PubMed PMID: 11908092.
12: Gilbert WV, Bell TA, Schaening C. Messenger RNA modifications: Form, distribution, and function. Science. 2016 Jun 17;352(6292):1408-12. doi: 10.1126/science.aad8711. Review. PubMed PMID: 27313037; PubMed Central PMCID: PMC5094196.
13: Karijolich J, Yi C, Yu YT. Transcriptome-wide dynamics of RNA pseudouridylation. Nat Rev Mol Cell Biol. 2015 Oct;16(10):581-5. doi: 10.1038/nrm4040. Review. PubMed PMID: 26285676.
14: McMahon M, Contreras A, Ruggero D. Small RNAs with big implications: new insights into H/ACA snoRNA function and their role in human disease. Wiley Interdiscip Rev RNA. 2015 Mar-Apr;6(2):173-89. doi: 10.1002/wrna.1266. Review. PubMed PMID: 25363811; PubMed Central PMCID: PMC4390053.
15: De Clercq E. C-Nucleosides To Be Revisited. J Med Chem. 2016 Mar 24;59(6):2301-11. doi: 10.1021/acs.jmedchem.5b01157. Review. PubMed PMID: 26513594.
16: Hamilton CS, Spedaliere CJ, Ginter JM, Johnston MV, Mueller EG. The roles of the essential Asp-48 and highly conserved His-43 elucidated by the pH dependence of the pseudouridine synthase TruB. Arch Biochem Biophys. 2005 Jan 1;433(1):322-34. Review. PubMed PMID: 15581587.
17: Durant PC, Davis DR. The effect of pseudouridine and pH on the structure and dynamics of the anticodon stem-loop of tRNA(Lys,3). Nucleic Acids Symp Ser. 1997;(36):56-7. Review. PubMed PMID: 9478205.
18: Hur S, Stroud RM, Finer-Moore J. Substrate recognition by RNA 5-methyluridine methyltransferases and pseudouridine synthases: a structural perspective. J Biol Chem. 2006 Dec 22;281(51):38969-73. Review. PubMed PMID: 17085441.
19: Bakin AV, Ofengand J. Mapping of pseudouridine residues in RNA to nucleotide resolution. Methods Mol Biol. 1998;77:297-309. Review. PubMed PMID: 9770678.
20: Wu G, Yu AT, Kantartzis A, Yu YT. Functions and mechanisms of spliceosomal small nuclear RNA pseudouridylation. Wiley Interdiscip Rev RNA. 2011 Jul-Aug;2(4):571-81. doi: 10.1002/wrna.77. Review. PubMed PMID: 21957045; PubMed Central PMCID: PMC4161978.

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